Denintuzumab mafodotin

Catalog No.
S11250508
CAS No.
1165741-01-4
M.F
C52H83N7O13S
M. Wt
1046.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Denintuzumab mafodotin

CAS Number

1165741-01-4

Product Name

Denintuzumab mafodotin

IUPAC Name

(2S)-2-[[(2R,3R)-3-[(2S)-1-[(3R,4S,5S)-4-[[(2S)-2-[[(2S)-2-[6-[3-[(2R)-2-amino-2-carboxyethyl]sulfanyl-2,5-dioxopyrrolidin-1-yl]hexanoyl-methylamino]-3-methylbutanoyl]amino]-3-methylbutanoyl]-methylamino]-3-methoxy-5-methylheptanoyl]pyrrolidin-2-yl]-3-methoxy-2-methylpropanoyl]amino]-3-phenylpropanoic acid

Molecular Formula

C52H83N7O13S

Molecular Weight

1046.3 g/mol

InChI

InChI=1S/C52H83N7O13S/c1-12-32(6)45(38(71-10)27-41(61)58-25-19-22-37(58)46(72-11)33(7)47(63)54-36(52(69)70)26-34-20-15-13-16-21-34)57(9)50(66)43(30(2)3)55-48(64)44(31(4)5)56(8)40(60)23-17-14-18-24-59-42(62)28-39(49(59)65)73-29-35(53)51(67)68/h13,15-16,20-21,30-33,35-39,43-46H,12,14,17-19,22-29,53H2,1-11H3,(H,54,63)(H,55,64)(H,67,68)(H,69,70)/t32-,33+,35-,36-,37-,38+,39?,43-,44-,45-,46+/m0/s1

InChI Key

BXTJCSYMGFJEID-XMTADJHZSA-N

Canonical SMILES

CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C(=O)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)CCCCCN3C(=O)CC(C3=O)SCC(C(=O)O)N

Isomeric SMILES

CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)CCCCCN3C(=O)CC(C3=O)SC[C@@H](C(=O)O)N

Depatuxizumab/Denintuzumab mafodotin has been used in trials studying the treatment of Lymphoma, Gliosarcoma, Glioblastoma, Malignant Glioma, Squamous Cell Tumors, and Glioblastoma Multiforme.
Vorsetuzumab mafodotin is under investigation in clinical trial NCT01677390 (A Phase 1b Study of SGN-75 in Combination With Everolimus in Patients With Renal Cell Carcinoma).
Denintuzumab Mafodotin is an immunoconjugate consisting of an anti-CD19 monoclonal antibody conjugated to the auristatin derivative monomethyl auristatin F (MMAF), with potential antineoplastic activity. Upon administration of denintuzumab mafodotin, the antibody moiety targets the cell surface antigen CD19, found on a number of B-cell-derived cancers. Upon antibody/antigen binding and internalization, the immunoconjugate releases MMAF, which binds to tubulin and inhibits its polymerization. Inhibition of tubulin polymerization may result in G2/M phase arrest and tumor cell apoptosis. This causes inhibition of cell growth of CD19-expressing tumor cells. CD19, a B-cell antigen, is overexpressed by a variety of different cancer cell types.
Depatuxizumab Mafodotin is an epidermal growth factor receptor (EGFR) inhibitor, with potential antineoplastic activity. Upon intravenous infusion, depatuxizumab mafodotin inhibits the activity of EGFR, thereby preventing EGFR-mediated signaling. This may inhibit tumor growth in EGFR-overexpressing tumor cells. EGFR, a receptor tyrosine kinase overexpressed in certain tumor cell types, plays a key role in tumor cell proliferation and tumor vascularization.
Vorsetzumab Mafodotin is an antibody-drug conjugate (ADC) consisting of a humanized monoclonal antibody, directed against the extracellular domain of the human CD70 molecule, conjugated to the auristatin analogue monomethyl auristatin phenylalanine (MMAF), with potential antineoplastic activity. The anti-CD70 antibody moiety of vorsetuzumab mafodotin selectively binds to the extracellular domain of CD70 on tumor cell surfaces. Upon internalization, the MMAF moiety is released, binds to tubulin and inhibits its polymerization, which may result in G2/M phase arrest, tumor cell apoptosis and inhibition of cellular proliferation in tumor cells that overexpress CD70. CD70, the ligand for the costimulatory receptor CD27 and a member of the tumor necrosis factor (TNF) family, is found on the surfaces of various types of cancer cells.

Denintuzumab mafodotin is an antibody-drug conjugate designed for targeted cancer therapy, primarily focusing on hematological malignancies. It consists of a humanized monoclonal antibody that targets the cluster of differentiation 19 antigen, which is predominantly expressed on B-cell lineage cancers. The antibody is conjugated to monomethyl auristatin F, a potent cytotoxic agent that disrupts microtubule dynamics, leading to cell death. This compound has been investigated in clinical trials for its efficacy against various forms of leukemia and lymphoma, including acute lymphoblastic leukemia and diffuse large B-cell lymphoma .

  • Antibody-Antigen Binding: The humanized monoclonal antibody binds specifically to the CD19 antigen on the surface of B-cells.
  • Internalization: Following binding, the complex is internalized into the cell.
  • Release of Monomethyl Auristatin F: The maleimidocaproyl linker connecting the antibody and monomethyl auristatin F is cleaved within the cell, releasing the cytotoxic agent.
  • Inhibition of Tubulin Polymerization: Monomethyl auristatin F binds to tubulin, preventing its polymerization, which disrupts mitosis and leads to apoptosis .

Denintuzumab mafodotin exhibits significant biological activity against various B-cell malignancies. Preclinical studies have shown that it effectively delays disease progression in patient-derived xenografts representing different subtypes of acute lymphoblastic leukemia. It has demonstrated single-agent activity and enhanced efficacy when combined with other chemotherapeutic agents . The drug's ability to induce apoptosis through its cytotoxic payload makes it a promising candidate for targeted therapy in oncology.

The synthesis of denintuzumab mafodotin involves several steps:

  • Production of Antibody: The humanized anti-CD19 monoclonal antibody is produced using recombinant DNA technology in suitable host cells.
  • Conjugation with Monomethyl Auristatin F: The antibody is conjugated to monomethyl auristatin F through a stable linker (maleimidocaproyl). This process typically involves:
    • Activation of the maleimidocaproyl linker.
    • Reaction with cysteine residues on the antibody to form a stable thioether bond.
  • Purification: The conjugate is purified using chromatography techniques to ensure high purity and activity .

Denintuzumab mafodotin is primarily applied in the treatment of B-cell malignancies, including:

  • Acute Lymphoblastic Leukemia
  • Diffuse Large B-Cell Lymphoma
  • Follicular Lymphoma
  • Other hematological cancers characterized by CD19 expression

Clinical trials have demonstrated its potential for inducing complete remission in patients with relapsed or refractory forms of these diseases .

Interaction studies have focused on understanding how denintuzumab mafodotin interacts with various cellular pathways:

  • CD19 Expression Levels: Research indicates that while CD19 expression is critical for drug efficacy, there may not be a direct correlation between CD19 mRNA levels and treatment response due to variability in expression among different patient-derived xenografts .
  • Combination Therapies: Studies have shown that combining denintuzumab mafodotin with standard chemotherapy regimens enhances therapeutic outcomes compared to monotherapy .
  • Signaling Pathways: The drug activates multiple downstream signaling cascades involved in cell growth and survival, including those mediated by phosphatidylinositol 3-kinase and RAS-RAF-MEK-ERK pathways .

Denintuzumab mafodotin can be compared with other antibody-drug conjugates targeting similar pathways or antigens:

Compound NameTarget AntigenMechanism of ActionUnique Features
Brentuximab vedotinCD30Delivers monomethyl auristatin EApproved for Hodgkin lymphoma
Inotuzumab ozogamicinCD22Delivers calicheamicinUsed for acute lymphoblastic leukemia
Trastuzumab emtansineHER2Delivers maytansineTargets HER2-positive breast cancer

Denintuzumab mafodotin's uniqueness lies in its specific targeting of CD19, making it particularly effective for B-cell malignancies where this antigen is prevalent . Its mechanism involving monomethyl auristatin F also distinguishes it from other conjugates that use different cytotoxic agents.

The production of denintuzumab mafodotin begins with the generation of the anti-CD19 monoclonal antibody component through mammalian cell culture systems. Chinese hamster ovary (CHO) cells represent the predominant mammalian cell line utilized for therapeutic antibody production, including the antibody component of denintuzumab mafodotin [1] [2]. The humanized anti-CD19 monoclonal antibody is produced as an IgG1-kappa type immunoglobulin that specifically targets the CD19 antigen expressed on B-cell malignancies [3].

CHO cells have demonstrated exceptional advantages for recombinant antibody production, including their ability to produce antibodies with human-like glycosylation patterns and their adaptability to serum-free suspension culture conditions [4]. The production process involves transfection of CHO cells with plasmids containing the antibody heavy and light chain genes, followed by selection of high-producing stable cell lines. Antibody expression levels in CHO cells can exceed 1 g/L in fed-batch processes when optimized expression systems are employed [5].

The antibody production process utilizes several optimization strategies to enhance yield and quality. Codon optimization of the variable regions can result in a two- to threefold increase in antibody expression levels in mammalian cells [2]. Signal peptide optimization for both heavy and light chains has been demonstrated to achieve high-efficiency expression of therapeutic antibodies in CHO cells [2]. Additionally, the use of specialized growth media and feeding strategies can significantly improve antibody titers during production.

Quality control measures throughout the production process ensure that the antibody maintains its structural integrity and functional activity. The antibody component must retain its specific binding affinity for the CD19 antigen while maintaining proper folding and assembly. Aggregation control is particularly critical, as antibody aggregates can exhibit variation due to factors such as amino acid sequence, cell line characteristics, and cell culture conditions [2].

Payload-Linker Intermediate Synthesis

The cytotoxic payload component of denintuzumab mafodotin is monomethyl auristatin F (MMAF), a synthetic analogue of the natural compound dolastatin 10 [6]. MMAF functions as a potent tubulin inhibitor that disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis in target cells [3]. The synthesis of MMAF involves multiple chemical steps to produce the highly potent cytotoxic agent.

The linker component employed in denintuzumab mafodotin is a maleimidocaproyl (mc) linker, which provides a stable connection between the antibody and the MMAF payload [7]. The maleimidocaproyl linker is classified as a non-cleavable linker system, meaning that the cytotoxic activity relies on the complete degradation of the antibody to release the active drug-amino acid conjugate within target cells [8].

The synthesis of the payload-linker intermediate involves several key chemical transformations. The maleimidocaproyl linker is synthesized through standard organic chemistry methods, incorporating the maleimide functional group that provides selective reactivity with cysteine residues. The linker synthesis typically involves the formation of amide bonds and the introduction of the maleimide reactive group through established chemical protocols [8].

MMAF synthesis requires careful control of reaction conditions to maintain the integrity of the auristatin structure. The synthetic route involves multiple peptide coupling reactions to construct the complex pentapeptide structure characteristic of auristatin compounds [9]. Critical considerations include the protection and deprotection of reactive functional groups, stereochemical control during peptide bond formation, and purification of intermediates to achieve the required purity levels for pharmaceutical applications.

The conjugation of MMAF to the maleimidocaproyl linker produces the final payload-linker intermediate ready for conjugation to the antibody. This conjugation typically occurs through standard amide coupling chemistry, utilizing coupling reagents such as HATU or similar activating agents to facilitate the formation of stable amide bonds between the linker and the payload [10].

Site-Specific Conjugation Techniques

The conjugation of the payload-linker intermediate to the antibody component represents a critical step in denintuzumab mafodotin synthesis. Traditional conjugation approaches involve the modification of naturally occurring amino acid residues, primarily cysteine and lysine residues, to attach the cytotoxic payload to the antibody [11]. However, these conventional methods result in heterogeneous product mixtures with varying drug-to-antibody ratios (DAR) and attachment sites.

Site-specific conjugation techniques have been developed to address the limitations of conventional conjugation approaches. These methods enable precise control over the conjugation site and stoichiometry, resulting in more homogeneous antibody-drug conjugates with improved pharmacokinetic properties [11]. Several site-specific conjugation strategies have been employed for ADC production, including engineered cysteine approaches, unnatural amino acid incorporation, and enzymatic conjugation methods.

The engineered cysteine approach, exemplified by THIOMAB technology, involves the introduction of unpaired cysteine residues at specific positions within the antibody structure [12]. This method enables site-specific conjugation while maintaining the structural integrity of the native disulfide bonds. The engineered cysteine residues are introduced through genetic engineering, typically replacing amino acids at positions that do not compromise antibody function or stability.

Transglutaminase-mediated conjugation represents another site-specific approach that has been applied to ADC production [13]. Microbial transglutaminase catalyzes the formation of covalent bonds between glutamine residues in the antibody and primary amines in the linker-payload construct. This enzymatic approach provides high specificity for a single conserved glutamine residue (Gln295) in the Fc region of IgG antibodies, resulting in homogeneous conjugates with defined drug-to-antibody ratios [14].

The conjugation process typically involves several steps, including antibody preparation, linker-payload addition, and purification of the final conjugate. For cysteine-based conjugation, the antibody may require reduction of interchain disulfide bonds followed by controlled reoxidation to generate reactive cysteine residues. The conjugation reaction is typically performed under mild conditions to preserve antibody structure and function, often in buffered aqueous solutions at physiological pH [12].

Purification and Characterization of Final Conjugate

The purification of denintuzumab mafodotin following conjugation represents a critical step in ensuring product quality and consistency. The conjugation process typically results in a heterogeneous mixture of species with varying drug-to-antibody ratios, unconjugated antibody, and potential aggregates that must be separated to achieve the desired product profile [15].

Hydrophobic interaction chromatography (HIC) serves as the primary purification method for ADCs, taking advantage of the increased hydrophobicity imparted by the conjugated payload [15]. HIC separates ADC species based on their hydrophobic interactions with the stationary phase, allowing for the resolution of different DAR species. The separation is typically performed using a salt gradient, with species of higher DAR eluting later due to their increased hydrophobicity [16].

Cation exchange chromatography represents another important purification technique for ADC products. Mixed-mode cation exchange resins can be employed to separate ADC species based on both electrostatic and hydrophobic interactions [17]. This approach is particularly effective for removing high molecular weight aggregates and achieving the desired DAR distribution in the final product.

Size exclusion chromatography (SEC) is commonly employed for the removal of aggregates and the analysis of ADC purity. SEC separates molecules based on their size, enabling the separation of monomeric ADC from higher molecular weight aggregates and lower molecular weight fragments [18]. This technique is particularly valuable for monitoring product quality and stability over time.

The characterization of denintuzumab mafodotin involves multiple analytical techniques to confirm product identity, purity, and quality. Drug-to-antibody ratio determination is typically performed using UV-visible spectroscopy, taking advantage of the distinct absorption characteristics of the MMAF payload [18]. Mass spectrometry techniques, including liquid chromatography-mass spectrometry (LC-MS), provide detailed information about the molecular weight and composition of the conjugate [16].

Reversed-phase liquid chromatography (RP-HPLC) under denaturing conditions enables the separation and analysis of individual antibody chains with different drug loads [18]. This technique provides information about the distribution of payload molecules across the heavy and light chains of the antibody, contributing to the overall characterization of the conjugate.

Stability Considerations During Formulation

The formulation of denintuzumab mafodotin requires careful consideration of multiple stability factors that can affect product quality and shelf-life. ADCs generally exhibit reduced stability compared to their parent antibodies due to the presence of hydrophobic payload molecules and potential linker instability [19]. The formulation must address both physical stability, including aggregation and precipitation, and chemical stability, including payload release and antibody degradation.

Physical stability challenges in ADC formulation primarily stem from the increased aggregation propensity introduced by hydrophobic payload molecules. The attachment of MMAF to the antibody creates hydrophobic patches that can promote protein-protein interactions and aggregate formation [20]. Aggregation can occur through multiple mechanisms, including hydrophobic interactions, electrostatic attractions, and hydrogen bonding between ADC molecules.

The selection of appropriate excipients plays a crucial role in maintaining ADC stability. Surfactants such as polysorbate 80 can help reduce aggregation by providing a protective interface around the ADC molecules [21]. However, the selection of surfactants must be carefully evaluated, as some studies have indicated potential destabilizing effects under certain conditions [21].

Buffer selection and pH control are critical factors in ADC formulation development. The pH of the formulation can affect both the chemical stability of the linker and the physical stability of the antibody component [19]. Most ADCs are formulated at slightly acidic pH values to optimize stability, typically in the range of pH 5.0 to 6.5 [19].

Ionic strength and salt concentration represent additional important considerations in ADC formulation. High ionic strength can promote aggregation through salting-out effects, while very low ionic strength may lead to electrostatic repulsion and potential conformational changes [19]. The optimization of ionic strength requires balancing these competing effects to achieve optimal stability.

Storage temperature significantly impacts ADC stability, with most products requiring refrigerated storage at 2-8°C to minimize degradation [22]. Freeze-thaw cycles should be minimized, as they can promote aggregation and affect product quality [22]. Many ADCs are formulated as lyophilized products to improve stability and enable room temperature storage for extended periods [21].

The development of stabilizing buffer systems has emerged as an important area of ADC formulation research. These specialized buffers contain stabilizing agents that prevent hydrophobic drug molecules from interacting with each other, thereby maintaining the ADC in solution during storage [23]. Stabilizing buffers enable long-term storage of ADCs at sub-zero temperatures and can facilitate lyophilization processes while preserving product integrity.

Container closure systems must be carefully selected to minimize interactions with the ADC product and prevent contamination. Given the cytotoxic nature of ADC products, specialized handling procedures and containment systems are required throughout the manufacturing and storage process [24]. The selection of appropriate container materials, including considerations for temperature compatibility and chemical resistance, is essential for maintaining product quality during storage and transportation.

XLogP3

1.4

Hydrogen Bond Acceptor Count

15

Hydrogen Bond Donor Count

5

Exact Mass

1045.57695690 g/mol

Monoisotopic Mass

1045.57695690 g/mol

Heavy Atom Count

73

UNII

B4S8ET206U

Drug Indication

No approved indication.

Mechanism of Action

Depatuxizumab is a chimeric monoclonal antibody for EGFR which is linked to monomethyl aurastatin F via a maleimidocaproyl linker (mafodotin). Once delivered to the cancer cell, the mafodotin component is able to bind to tubulin and inhibit the exchange of GDP for GTP necessary for the polymerization of tubulin subunits to form microtubules. The inhibition of microtubule polymerization disrupts mitosis and interferes with vesicle trafficking in the cancer cell.

Dates

Last modified: 08-08-2024

Explore Compound Types